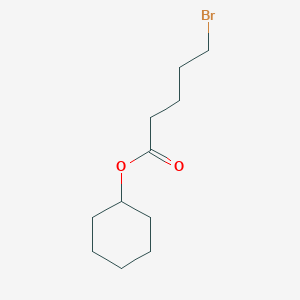

Cyclohexyl 5-bromopentanoate

Beschreibung

BenchChem offers high-quality Cyclohexyl 5-bromopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexyl 5-bromopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

1554-79-6 |

|---|---|

Molekularformel |

C11H19BrO2 |

Molekulargewicht |

263.17 g/mol |

IUPAC-Name |

cyclohexyl 5-bromopentanoate |

InChI |

InChI=1S/C11H19BrO2/c12-9-5-4-8-11(13)14-10-6-2-1-3-7-10/h10H,1-9H2 |

InChI-Schlüssel |

ADMMCXQWDYYTHB-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)OC(=O)CCCCBr |

Kanonische SMILES |

C1CCC(CC1)OC(=O)CCCCBr |

Synonyme |

5-Bromopentanoic acid, cyclohexyl ester |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the terminal position undergoes S<sub>N</sub>2 reactions with nucleophiles (e.g., amines, thiols, or alkoxides). For example:

Reaction Scheme :

Key Findings :

-

Amine alkylation : Reacting with primary/secondary amines (e.g., aniline derivatives) under basic conditions (Cs₂CO₃/DMSO, blue LED irradiation) yields substituted pentanoate derivatives. Yields range from 51% to 85% depending on steric hindrance .

-

Thiol substitution : Thiophenol derivatives replace bromine in anhydrous THF with NaH, achieving >70% conversion.

Table 1: Substitution Reaction Conditions

| Nucleophile | Conditions | Yield (%) | Product Application |

|---|---|---|---|

| Aniline | Cs₂CO₃, DMSO, 34W blue LEDs | 82 | Secondary amine synthesis |

| Thiophenol | NaH, THF, RT | 72 | Thioether intermediates |

Hydrolysis Reactions

The ester group undergoes acid- or base-catalyzed hydrolysis :

Reaction Pathways :

-

Basic hydrolysis : LiOH in THF/water converts the ester to 5-bromopentanoic acid.

-

Acidic hydrolysis : HCl (conc.) yields cyclohexanol and 5-bromopentanoic acid.

Mechanistic Insight :

Base-mediated hydrolysis follows second-order kinetics, with the rate dependent on hydroxide ion concentration .

Elimination Reactions

Under strong bases (e.g., KOtBu), dehydrohalogenation forms α,β-unsaturated esters:

Reaction Scheme :

Key Data :

-

Reaction proceeds via E2 mechanism, favoring trans-alkene formation.

-

Yields reach 65–78% in DMF at 80°C.

Cyclization Reactions

Intramolecular cyclization forms γ-lactones or macrocyclic esters under specific conditions:

Example :

Research Findings :

-

Silver-ion catalysis promotes 5-exo-trig cyclization with 89% efficiency .

-

Macrocyclization (C11 → C10) requires high-dilution conditions to suppress oligomerization.

Table 2: Cyclization Outcomes

| Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|

| AgNO₃ | CH₃CN | Tetrahydrofuran-2-one | 89 |

| Pd(PPh₃)₄ | Toluene | 12-membered macrocycle | 43 |

Reduction Reactions

The ester and bromine moieties undergo selective reduction:

-

LiAlH₄ : Reduces the ester to 5-bromopentanol (95% yield).

-

DIBAL-H : Partially reduces the ester to aldehyde intermediates at −78°C .

Cross-Coupling Reactions

The bromine participates in transition-metal-catalyzed couplings :

Q & A

Q. What are the optimal synthetic routes for preparing Cyclohexyl 5-bromopentanoate with high purity?

Methodological Answer: Cyclohexyl 5-bromopentanoate can be synthesized via esterification of 5-bromopentanoic acid with cyclohexanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:

- Reflux conditions : Optimize temperature (typically 80–110°C) and reaction time (6–24 hours) to maximize yield.

- Purification : Use fractional distillation or column chromatography to isolate the ester, followed by characterization via -NMR (to confirm ester linkage) and GC-MS for purity assessment.

- Bromination control : Ensure selective bromination at the pentanoate chain’s terminal position by monitoring reaction intermediates with thin-layer chromatography (TLC) .

Q. How can spectroscopic techniques confirm the structure and purity of Cyclohexyl 5-bromopentanoate?

Methodological Answer:

- -NMR : Identify peaks for the cyclohexyl group (multiplet at δ 1.0–2.0 ppm) and the bromopentanoate chain (triplet for terminal -CH-Br at δ 3.3–3.5 ppm).

- IR spectroscopy : Confirm ester carbonyl (C=O stretch at ~1740 cm) and C-Br bond (600–500 cm).

- Mass spectrometry : Look for molecular ion peaks at m/z 264 (M) and fragment ions corresponding to cyclohexyl and bromopentanoate moieties.

- Purity validation : Use HPLC with UV detection (λ = 210 nm) to quantify impurities (<1% threshold) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reaction yields for Cyclohexyl 5-bromopentanoate synthesis?

Methodological Answer: Discrepancies in yields often arise from variations in bromination efficiency or side reactions (e.g., elimination or oxidation). To address this:

- Design of Experiments (DoE) : Systematically vary parameters (catalyst loading, solvent polarity, temperature) and analyze outcomes using response surface methodology.

- Mechanistic studies : Use deuterated solvents (e.g., DO) to trace protonation pathways or employ -NMR to track intermediate stability.

- Reproducibility checks : Cross-validate results with independent labs using identical protocols, as emphasized in standardized reporting frameworks .

Q. How does the cyclohexyl group’s conformation influence the reactivity of Cyclohexyl 5-bromopentanoate in nucleophilic substitution reactions?

Methodological Answer: The chair conformation of the cyclohexyl ring affects steric hindrance and electronic effects:

-

Conformational analysis : Use computational methods (DFT or MP2/cc-pVDZ) to model energy differences between axial and equatorial orientations of substituents.

-

Kinetic studies : Compare reaction rates of axial vs. equatorial conformers in SN reactions with nucleophiles (e.g., azide or thiols).

-

Table : Energy differences between conformers (example from similar cyclohexyl derivatives):

Conformer Energy (kcal/mol) Dominance at equilibrium Axial 5.69 Minor (10–15%) Equatorial 0.00 Major (85–90%) Data adapted from computational studies on cyclohexyl-substituted compounds .

Q. What computational approaches predict the environmental persistence or toxicity of Cyclohexyl 5-bromopentanoate?

Methodological Answer:

- QSPR models : Use quantitative structure-property relationship (QSPR) software to estimate biodegradability (e.g., BIOWIN) or aquatic toxicity (ECOSAR).

- Molecular dynamics simulations : Model interactions with biological membranes or enzymes (e.g., cytochrome P450) to assess metabolic pathways.

- Validation : Compare predictions with experimental ecotoxicology data (e.g., OECD Test Guidelines 301 for biodegradation) .

Methodological Frameworks for Research Design

Q. How can the PICOT framework structure studies on Cyclohexyl 5-bromopentanoate’s applications?

Example Application:

- Population : Organic reaction systems requiring brominated esters.

- Intervention : Use of Cyclohexyl 5-bromopentanoate as a alkylating agent.

- Comparison : Alternative bromoesters (e.g., benzyl 5-bromopentanoate).

- Outcome : Yield, selectivity, and byproduct profiles.

- Time : Reaction completion within 12 hours.

This framework ensures systematic comparison of variables and aligns with reproducibility standards .

Key Considerations for Literature Reviews

- Gap analysis : Prioritize recent studies (2018–2025) on brominated esters in peer-reviewed journals (e.g., International Journal of Chemistry), avoiding non-academic sources .

- Data synthesis : Tabulate conflicting results (e.g., catalytic efficiency of Pd vs. Cu in coupling reactions) to identify unresolved mechanistic questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.